molecular formula C16H14ClF2NO2 B2636807 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide CAS No. 2034466-72-1

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide

Cat. No.: B2636807
CAS No.: 2034466-72-1
M. Wt: 325.74
InChI Key: CASMOHSJADAKFF-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates the 2,6-difluorobenzamide motif, which is a known pharmacophore in inhibitors targeting the bacterial cell division protein FtsZ . FtsZ is essential for bacterial proliferation and is a promising target for new antibiotics, especially against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The 2,6-difluorobenzamide group is critical for potent activity, as the fluorine atoms facilitate key hydrophobic interactions within the allosteric binding pocket of FtsZ and help maintain a bioactive, non-planar conformation that enhances binding affinity . Furthermore, 2,6-difluorobenzamide derivatives have also been investigated as store-operated calcium (SOC) channel inhibitors, showing potential in inhibiting the migration of colorectal cancer cells, which indicates this compound may have valuable applications in oncology research . With a molecular formula of C17H17ClF2NO2 and a molecular weight of 328.77 g/mol, this product is supplied as a high-purity material for research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c17-11-4-1-3-10(9-11)14(21)7-8-20-16(22)15-12(18)5-2-6-13(15)19/h1-6,9,14,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMOHSJADAKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane, followed by reduction to obtain the corresponding amine.

    Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2,6-difluorobenzamide.

    Reduction: Formation of N-[3-(3-chlorophenyl)-3-aminopropyl]-2,6-difluorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide has been investigated for its potential as a pharmaceutical agent. Its applications include:

  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Activity : Research indicates that this compound can modulate cell signaling pathways associated with cancer progression and apoptosis, suggesting its use in cancer therapeutics .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : The hydroxypropyl group can be oxidized to form ketones or carboxylic acids.
  • Reduction : The compound can undergo reduction reactions to yield amine derivatives.
  • Substitution Reactions : Chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions .

Material Science

This compound is also explored for its potential in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure may confer distinct physical properties that are advantageous in material applications .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in mouse models. Results indicated that the compound significantly reduced inflammation markers compared to control groups, highlighting its therapeutic potential .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against specific cancer types. Mechanistic studies revealed that it induced apoptosis through modulation of apoptotic pathways, suggesting its viability as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound is compared to three benzamide derivatives with shared motifs:

Compound Name Core Structure Chlorophenyl Position Functional Groups/Linkers Molecular Formula Primary Use
Target Compound 2,6-Difluorobenzamide 3-Chloro 3-Hydroxypropyl chain C₁₆H₁₃ClF₂NO₂ Research chemical
Diflubenzuron 2,6-Difluorobenzamide 4-Chloro Urea linkage (N-phenylcarbamate) C₁₄H₉ClF₂N₂O₂ Insecticide
Novaluron 2,6-Difluorobenzamide 3-Chloro Trifluoromethoxy-ethoxy chain C₁₇H₉ClF₈N₂O₄ Insecticide
Lufenuron 2,6-Difluorobenzamide Not present Trifluoromethylphenoxy group C₁₇H₈Cl₂F₈N₂O₃ Insecticide
Target Compound vs. Diflubenzuron
  • Structural Divergence : The target compound uses a 3-hydroxypropyl chain to link the benzamide and chlorophenyl groups, whereas diflubenzuron employs a urea bridge (N-phenylcarbamate). The 3-chlorophenyl substituent in the target compound contrasts with diflubenzuron’s 4-chlorophenyl group .
  • Biological Implications : Diflubenzuron’s urea linkage enhances its chitin synthesis inhibition in insects, a mechanism critical for its use as an insect growth regulator. The hydroxypropyl chain in the target compound may improve water solubility but could reduce affinity for chitin synthase enzymes .
Target Compound vs. Novaluron
  • Structural Divergence: Both compounds share a 3-chlorophenyl group, but novaluron incorporates a trifluoromethoxy-ethoxy chain instead of a hydroxypropyl spacer. This increases novaluron’s lipophilicity, enhancing its persistence in lipid-rich insect cuticles .
  • Biological Implications: Novaluron’s fluorinated side chain likely broadens its insecticidal spectrum (e.g., Lepidoptera, Coleoptera), whereas the target compound’s hydrophilic hydroxypropyl group may limit its bioactivity against these pests.
Target Compound vs. Lufenuron
  • Structural Divergence: Lufenuron lacks a chlorophenyl group but includes a trifluoromethylphenoxy substituent, which stabilizes the molecule against metabolic degradation .
  • Biological Implications : Lufenuron’s trifluoromethyl group enhances its systemic activity in plants, making it effective against borers and leaf miners. The target compound’s 3-chlorophenyl group may restrict its uptake in plant tissues.

Physicochemical Properties

Property Target Compound Diflubenzuron Novaluron Lufenuron
Molecular Weight 323.73 g/mol 310.68 g/mol 492.71 g/mol 510.15 g/mol
LogP (Lipophilicity) Estimated ~2.5–3.0 3.8 5.1 4.7
Water Solubility Moderate (hydroxypropyl) Low (urea linkage) Very low (fluorinated) Low (trifluoromethyl)

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a benzamide core and various substituents such as chlorophenyl and difluorobenzene. The compound has garnered interest in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C16H14ClF2NO
  • Molecular Weight : 325.74 g/mol
  • CAS Number : 2034466-72-1

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological effects. Research indicates that the compound may modulate pathways associated with inflammation and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
  • A case study involving murine models showed a significant reduction in tumor size following treatment with this compound, suggesting its efficacy in vivo .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In animal models of inflammation, this compound reduced markers of inflammation such as cytokines and prostaglandins .
  • The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AnticancerInhibition of cancer cell growth
Induction of apoptosis
Reduction in tumor size in vivo
Anti-inflammatoryDecrease in inflammatory cytokines
Inhibition of COX enzymes

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Researchers treated various cancer cell lines with this compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
  • Animal Model for Inflammation
    • A murine model was used to assess the anti-inflammatory effects of the compound. Mice treated with this compound showed reduced swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently documented for the preparation of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide, and what factors critically influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,6-difluorobenzoyl chloride under anhydrous conditions. Key factors include temperature control (0–5°C to minimize side reactions), use of a base like triethylamine to neutralize HCl, and purification via recrystallization or column chromatography. Yield optimization requires precise stoichiometry and inert atmosphere conditions. Structural validation via X-ray crystallography (as in thiourea analogs ) and NMR spectroscopy is critical for confirming product integrity.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally related thiourea derivatives . High-resolution NMR (¹H/¹³C, 2D-COSY) identifies substituent positioning, while FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight. Cross-referencing with computational models (e.g., DFT-optimized geometries) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to SDS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Waste must be segregated into halogenated organic containers and processed by certified waste management services, as outlined for similar benzamide derivatives . Emergency procedures include rinsing exposed skin with water and seeking medical evaluation for ingestion/inhalation .

Advanced Research Questions

Q. How can density functional theory (DFT) or molecular docking studies elucidate the compound's interaction mechanisms with biological targets?

  • Methodological Answer : DFT calculations optimize molecular geometry and electrostatic potential surfaces to predict reactive sites. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., insect chitin synthase for pesticidal analogs ) identifies binding affinities and steric complementarity. Theoretical frameworks, such as ligand-receptor binding models, guide hypothesis testing . Validate computational predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. What strategies should be employed to address discrepancies in pharmacokinetic data obtained from in vitro versus in vivo studies?

  • Methodological Answer : Cross-validate using multiple models (e.g., cell lines, organoids, and rodent studies). Investigate metabolic pathways via LC-MS/MS to identify degradation products or active metabolites. Adjust experimental designs to account for bioavailability factors (e.g., plasma protein binding, hepatic clearance) as seen in zoospore regulation studies . Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. What experimental designs are recommended to investigate the compound's environmental fate, including atmospheric degradation and soil adsorption?

  • Methodological Answer : Simulate atmospheric oxidation using smog chambers (e.g., OH radical reactivity assays) to track degradation products . Soil adsorption studies should employ batch equilibrium methods with varying pH/organic matter content. Use isotopic labeling (¹⁴C) to quantify mineralization rates. Process control simulations (e.g., Aspen Plus) model large-scale environmental behavior .

Q. How does the bioactivity profile of this compound compare to structurally related benzamide pesticides like diflubenzuron, and what structural features drive efficacy differences?

  • Methodological Answer : Conduct comparative bioassays (e.g., insect growth inhibition) under standardized conditions. Perform QSAR analysis to correlate substituent effects (e.g., chloro vs. fluoro groups) with activity. Structural analogs like diflubenzuron highlight the importance of electron-withdrawing groups on the benzamide ring for target binding. Crystallographic data can reveal steric or electronic influences on molecular interactions.

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to conceptual frameworks such as ligand efficiency metrics or environmental persistence models .
  • Data Contradiction Analysis : Apply triangulation (multiple methods/models) and meta-analysis to resolve inconsistencies, emphasizing reproducibility .

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